molecular formula C21H15NO3 B083482 Solvent violet 13 CAS No. 12217-81-1

Solvent violet 13

Cat. No.: B083482
CAS No.: 12217-81-1
M. Wt: 329.3 g/mol
InChI Key: LJFWQNJLLOFIJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Solvent Violet 13 typically involves the reaction of 1,4-dihydroxyanthraquinone with p-toluidine in the presence of a catalyst. One common method includes the following steps :

  • In a pressure vessel, add methanol, 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid.
  • Seal the container and perform nitrogen displacement.
  • Heat the mixture with stirring and introduce hydrogen for hydrogenation reduction.
  • After the reaction system stops absorbing hydrogen, maintain the reaction at a warm temperature.
  • Perform a condensation reaction by heating the mixture further.
  • Cool the reaction mixture, release the pressure, and introduce air for oxidation.
  • Finally, add hydrochloric acid, filter, wash, and dry the product to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Solvent Violet 13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Solvent Violet 13 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Solvent Violet 13 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding can alter the physical and chemical properties of the target molecules, leading to changes in their function. The pathways involved in these interactions are often related to the dye’s ability to form stable complexes with the target molecules .

Comparison with Similar Compounds

  • Solvent Blue 90
  • Alizarine Violet 3B
  • Quinizarin Blue
  • Disperse Blue 72

Comparison: Solvent Violet 13 is unique due to its bright bluish-violet hue and stability in various solvents. Compared to similar compounds, it offers superior heat resistance, sun resistance, and migration resistance, making it highly suitable for industrial applications .

Properties

IUPAC Name

1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione
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InChI

InChI=1S/C21H15NO3/c1-12-6-8-13(9-7-12)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LJFWQNJLLOFIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O
Source PubChem
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Molecular Formula

C21H15NO3
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1026293
Record name D&C Violet 2
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Molecular Weight

329.3 g/mol
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Physical Description

Dry Powder, Violet odorless powder; [MSDSonline]
Record name 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]-
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CAS No.

81-48-1, 12217-81-1
Record name Solvent Violet 13
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Record name 1-hydroxy-4-(p-toluidino)anthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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